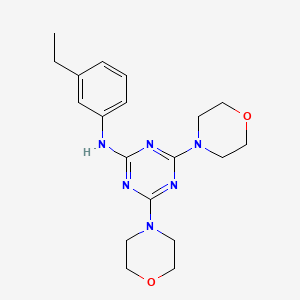

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

N-(3-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-2-15-4-3-5-16(14-15)20-17-21-18(24-6-10-26-11-7-24)23-19(22-17)25-8-12-27-13-9-25/h3-5,14H,2,6-13H2,1H3,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGSWEPVTPINPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine typically involves the reaction of 3-ethylphenylamine with 4,6-dichloro-1,3,5-triazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The intermediate product is then reacted with morpholine under similar conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the ethylphenyl group.

Reduction: Reduced derivatives of the triazine ring.

Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride:

N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, also known as XB6, is a synthetic 1,3,5-triazine derivative with a triazine ring substituted with two morpholino groups and an ethylphenyl moiety. It functions as an inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin (mTOR) pathways, which are important in regulating cell growth, proliferation, and survival.

Potential Applications

- Cancer Therapy N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can disrupt lysosomal function and induce autophagy-dependent cell death in cancer cells, suggesting it could be a therapeutic agent for various malignancies. It binds specifically to phosphoinositide 3-kinase and mTOR complexes, modulating cellular metabolism and growth signaling pathways. This makes it a candidate for targeted cancer therapies.

- PI3K and mTOR Inhibition N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride has been identified as an inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin pathways.

- Studies In vitro studies have shown that N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can disrupt lysosomal function and induce autophagy-dependent cell death in cancer cells.

Related Triazine Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,6-Dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | Similar triazine core with nitrophenyl substitution | Potential anti-cancer activity |

| 4,6-Dimorpholino-N-octyl-1,3,5-triazin-2-amine | Octyl group instead of ethylphenyl | Investigated for kinase inhibition |

| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amines | Trifluoromethyl group addition | Pan-class I phosphoinositide 3-kinase inhibitor |

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and morpholine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

- Kinase Inhibition: Morpholino-triazine derivatives consistently target PI3K/AKT/mTOR and EGFR pathways, with substituents dictating selectivity. For example, Compound 4f’s bromophenyl group enhances EGFR affinity, while PQR309’s trifluoromethylpyridine moiety broadens kinase targeting .

- Structural-Activity Relationships (SAR) :

Biological Activity

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a synthetic compound belonging to the class of 1,3,5-triazines. Its structure features a triazine ring substituted with morpholino groups and an ethylphenyl moiety. This unique configuration contributes to its significant biological activities, particularly in the field of medicinal chemistry.

The synthesis of this compound typically involves the reaction of 3-ethylphenylamine with 4,6-dichloro-1,3,5-triazine in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity. Subsequently, morpholine is introduced to form the final compound.

The compound's mechanism of action primarily involves its interaction with key signaling pathways. It has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways play crucial roles in regulating cell growth, proliferation, and survival. The morpholino groups enhance binding affinity to these kinases, leading to effective inhibition and potential therapeutic effects against various cancers .

Biological Activity

Preliminary studies indicate that this compound exhibits promising antitumor activity by modulating critical signaling pathways involved in cancer cell survival and proliferation. In vitro studies have demonstrated its ability to disrupt lysosomal function and induce autophagy-dependent cell death in cancer cells .

Case Studies and Research Findings

- Antitumor Activity : In studies evaluating compounds with similar structures, it was found that derivatives showed significant antitumor activity with mean GI(50) values indicating potency against various cancer cell lines. For instance:

- Inhibition Studies : this compound has been highlighted for its selective inhibition of PI3K/mTOR signaling pathways in various cancer types. The compound exhibited IC50 values comparable to established inhibitors like erlotinib .

Data Table: Biological Activity Overview

| Biological Activity | Value/Effect | Reference |

|---|---|---|

| GI(50) against cancer cell lines | 7.24 - 10.47 µM | |

| IC50 for PI3K/mTOR inhibition | Comparable to erlotinib | |

| Induction of autophagy-dependent cell death | Yes |

Potential Applications

This compound has potential applications in targeted cancer therapies due to its ability to modulate critical cellular signaling pathways. Its unique structural features may enhance selectivity and potency against specific molecular targets within the PI3K/mTOR pathway.

Q & A

Q. What are the established synthetic routes for synthesizing 4,6-dimorpholino-1,3,5-triazine derivatives, and how can they be adapted for N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine?

The synthesis typically involves nucleophilic substitution of cyanuric chloride (1,3,5-trichlorotriazine) with morpholine and aryl amines in a stepwise manner. For example, cyanuric chloride reacts with morpholine at 0°C in dichloromethane using Hünig’s base as a catalyst to yield 4,6-dimorpholino-1,3,5-triazine intermediates. Subsequent substitution with 3-ethylaniline at room temperature can yield the target compound . Purity is ensured via column chromatography (gradient elution with ethyl acetate/hexanes) and confirmed by NMR and HRMS .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and morpholine ring integration (e.g., δ 3.6–3.8 ppm for morpholine protons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed [M+H]+) .

- HPLC-PDA : For purity assessment (>95% recommended for biological assays) .

Q. What are the primary biological targets of 4,6-dimorpholino-1,3,5-triazine derivatives, and how is this relevant to the compound?

Structurally related compounds (e.g., PQR309) inhibit PI3K/mTOR signaling, a pathway critical in cancer proliferation and autophagy regulation. N-(3-ethylphenyl) substitution may modulate target selectivity or potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., mTOR activation vs. inhibition) for similar triazine derivatives?

Contradictions may arise from differences in substituents or experimental models. For example, MHY1485 (4-nitrophenyl analog) activates mTOR by blocking autophagosome-lysosome fusion, while PQR309 (4-trifluoromethylpyridin-2-amine analog) inhibits PI3K/mTOR. Methodological steps:

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

Rodent xenograft models (e.g., HCT-116 or MCF-7 tumors in mice) are standard for oncology studies. Key parameters:

- Oral bioavailability : Assess plasma concentration via LC-MS/MS after single-dose administration.

- Blood-brain barrier penetration : Measure brain-to-plasma ratio (relevant for CNS metastasis) .

- Toxicity screening : Monitor weight loss, liver/kidney function, and hematological parameters .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

- Substituent variation : Replace the 3-ethylphenyl group with halogenated or heteroaromatic moieties to enhance binding to mTOR’s ATP pocket.

- Computational docking : Use tools like AutoDock Vina to predict interactions with PI3Kα (PDB: 4JPS) or mTOR (PDB: 4JSX) .

- Kinase profiling : Screen against a panel of 300+ kinases to identify off-target effects (e.g., tubulin binding observed in BKM120) .

Q. What methodologies are recommended for analyzing metabolic stability and degradation products?

- In vitro stability assays : Incubate the compound in rat plasma or artificial gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS and identify metabolites (e.g., morpholine ring oxidation or N-demethylation) .

- Isotopic labeling : Use deuterated analogs to trace metabolic pathways .

Key Considerations for Researchers

- Contamination risks : Avoid using commercial batches without verifying purity via orthogonal methods (e.g., NMR + HRMS).

- Data reproducibility : Replicate kinase assays in ≥3 independent experiments to account for batch-to-batch variability .

- Ethical compliance : Ensure animal studies follow ARRIVE guidelines and institutional approvals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.